molecular formula C21H21N3O B14358392 N,N,N-Tribenzylnitrous hydrazide CAS No. 90985-18-5

N,N,N-Tribenzylnitrous hydrazide

Cat. No.: B14358392
CAS No.: 90985-18-5
M. Wt: 331.4 g/mol
InChI Key: RWJXWZYMQBENSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Tribenzylnitrous hydrazide: is a chemical compound belonging to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tribenzylnitrous hydrazide typically involves the reaction of benzylamine with nitrous acid. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently reacts with hydrazine to yield the desired hydrazide. The reaction conditions often require careful control of temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Tribenzylnitrous hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,N-Tribenzylnitrous hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N,N-Tribenzylnitrous hydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential biological applications. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or chemical modification of substrates.

Comparison with Similar Compounds

    N,N-Dibenzylhydrazine: Similar in structure but lacks one benzyl group.

    N-Benzylhydrazine: Contains only one benzyl group, making it less bulky.

    N,N,N-Tribenzylhydrazine: Similar but without the nitrous group.

Uniqueness: N,N,N-Tribenzylnitrous hydrazide is unique due to the presence of three benzyl groups and a nitrous group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a crucial role.

Properties

CAS No.

90985-18-5

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzyl-N-(dibenzylamino)nitrous amide

InChI

InChI=1S/C21H21N3O/c25-22-24(18-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2

InChI Key

RWJXWZYMQBENSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N(CC3=CC=CC=C3)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.